molecular formula C14H17N3OS B5209421 N-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide CAS No. 58553-12-1

N-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide

Cat. No.: B5209421
CAS No.: 58553-12-1
M. Wt: 275.37 g/mol
InChI Key: KNLZEYKTRJZEJP-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with a thioxo group at position 2 and three methyl groups at positions 4, 4, and 5. The benzamide moiety is attached to the nitrogen at position 1 of the pyrimidine ring. The benzamide group may enhance interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-9-14(2,3)15-13(19)17(10)16-12(18)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLZEYKTRJZEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1NC(=O)C2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387250
Record name Benzamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58553-12-1
Record name Benzamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide typically involves the condensation of 4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,4,6-Trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The thioxopyrimidine moiety could play a crucial role in binding to the target site.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Potential
Target Compound Dihydropyrimidinone 4,4,6-Trimethyl, 2-thioxo, benzamide Not provided Small-molecule therapeutics
4i () Dihydropyrimidinone Coumarin-3-yl, tetrazole-phenyl Not provided Antimicrobial research
Fmoc-PNA-T-OH () Dihydropyrimidinone 5-Methyl-2,4-dioxo, Fmoc-glycine 506.52 PNA synthesis
Pharmacopeial Compound m () Tetrahydropyrimidinone Phenoxyacetamido, hydroxyhexanamide Not provided Drug candidate
Table 2: Functional Group Impact
Functional Group Target Compound 4i/4j Fmoc-PNA Derivatives Pharmacopeial Compounds
Thioxo (C=S) Present Absent Absent Absent
Methyl Groups 3 (4,4,6) 0 1 (5-methyl in T-OH) Variable
Amide/Imide Linkers Benzamide Tetrazole Fmoc-glycine Complex amides

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